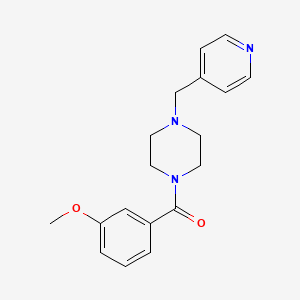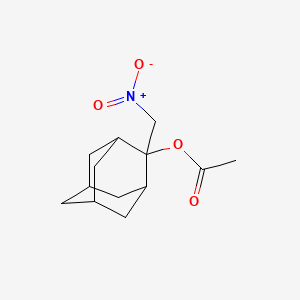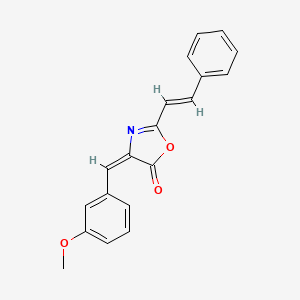![molecular formula C18H21ClN2O3S B5854044 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is currently being studied for its potential use in treating various types of cancer and autoimmune diseases.
Mecanismo De Acción
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide works by inhibiting BTK, a protein that plays a critical role in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide can block the activation and proliferation of cancer cells and reduce the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, one limitation is that it may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its efficacy in different contexts.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide. One area of focus could be on combination therapy, where 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide is used in combination with other drugs to enhance its therapeutic effects. Another area of focus could be on developing new formulations of 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide that improve its pharmacokinetic properties and increase its efficacy. Additionally, further research is needed to determine the optimal dosing and treatment regimens for 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in different disease contexts.
Métodos De Síntesis
The synthesis of 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-morpholinylmethyl)benzylamine, followed by the reaction of the resulting intermediate with 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been shown to have potential therapeutic benefits in the treatment of various types of cancer and autoimmune diseases. It has been studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), and has shown promising results in inhibiting the growth and survival of cancer cells.
In addition, 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and has shown potential in reducing inflammation and improving disease symptoms.
Propiedades
IUPAC Name |
4-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-17-5-7-18(8-6-17)25(22,23)20-13-15-3-1-2-4-16(15)14-21-9-11-24-12-10-21/h1-8,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDARKFHTFZKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(morpholin-4-ylmethyl)benzyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)

![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)



![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
